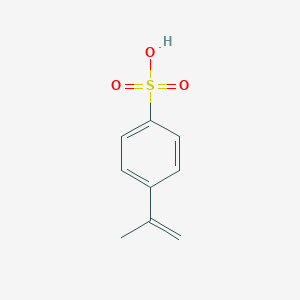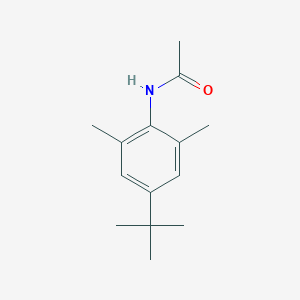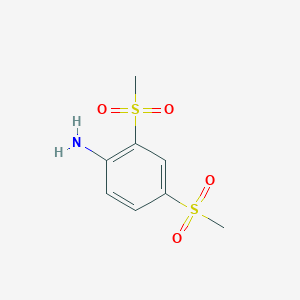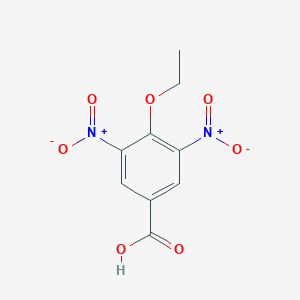
N,N-dibutyl-2,4-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dibutyl-2,4-difluorobenzenesulfonamide, also known as DBDFS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBDFS is a sulfonamide compound that has two butyl groups and two fluorine atoms attached to a benzene ring. This compound has been synthesized using various methods and has been studied for its potential applications in different fields.
Mecanismo De Acción
The mechanism of action of N,N-dibutyl-2,4-difluorobenzenesulfonamide is not fully understood. However, it is believed that this compound interacts with the organic semiconducting materials in OLEDs and OFETs, leading to improved performance.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been found that this compound is not toxic to human cells at low concentrations. This compound has also been found to have low solubility in water, which may limit its potential applications in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dibutyl-2,4-difluorobenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. This compound has also shown promising results in improving the performance of OLEDs and OFETs. However, this compound has limitations, including its low solubility in water, which may limit its potential applications in biological systems.
Direcciones Futuras
There are several future directions for research on N,N-dibutyl-2,4-difluorobenzenesulfonamide. One direction is to study the mechanism of action of this compound in more detail. Another direction is to investigate the potential use of this compound in other organic electronics applications. Additionally, research can be conducted to optimize the synthesis method of this compound to obtain higher yields and purity. Finally, the potential use of this compound in other fields, such as catalysis, can be explored.
Conclusion:
In conclusion, this compound is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has been studied for its potential applications in different fields. This compound has shown promising results in improving the performance of OLEDs and OFETs. However, more research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Métodos De Síntesis
N,N-dibutyl-2,4-difluorobenzenesulfonamide can be synthesized using various methods, including the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine in the presence of a base. Another method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with dibutylamine followed by the addition of a base. These methods have been optimized to obtain high yields of this compound.
Aplicaciones Científicas De Investigación
N,N-dibutyl-2,4-difluorobenzenesulfonamide has been studied for its potential applications in the field of organic electronics. It has been found that this compound can be used as a hole-transporting material in organic light-emitting diodes (OLEDs). This compound has also been studied for its potential use as a dopant in organic field-effect transistors (OFETs). This compound has shown promising results in improving the performance of OFETs.
Propiedades
Fórmula molecular |
C14H21F2NO2S |
|---|---|
Peso molecular |
305.39 g/mol |
Nombre IUPAC |
N,N-dibutyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H21F2NO2S/c1-3-5-9-17(10-6-4-2)20(18,19)14-8-7-12(15)11-13(14)16/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
VKDYQPTXAIDFID-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F |
SMILES canónico |
CCCCN(CCCC)S(=O)(=O)C1=C(C=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)





![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)




